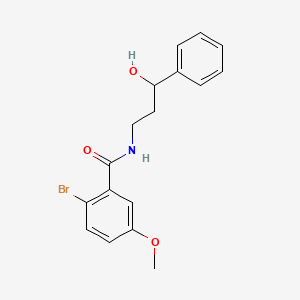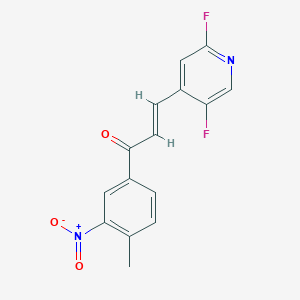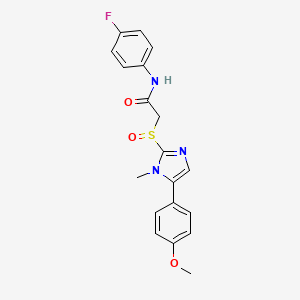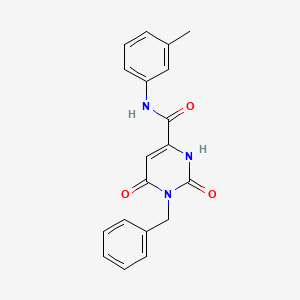
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Theoretical Analysis :
- Research on methoxyphenylbenzamide isomers, including those similar to the specified compound, has involved structural studies revealing the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, and other molecular contacts. These studies contribute to understanding the compound's crystal structure and its potential interactions with protein residues, significant in pharmacophore analysis (Moreno-Fuquen et al., 2022).
Crystal Structure Analysis :
- N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a compound with structural similarities, has been analyzed using X-ray crystallography. This analysis contributes to the understanding of crystalline polymorphs and molecular arrangements, which are crucial in material science and pharmaceutical development (Yasuoka et al., 1969).
Antidiabetic Potential through PPAR Activation :
- A study on a related compound demonstrated its potential as a therapeutic agent for type 2 diabetes by activating peroxisome proliferator-activated receptors (PPAR). This research indicates the compound's relevance in developing new treatments for metabolic disorders (Jung et al., 2017).
Synthesis of Substituted Phenylglycines :
- Research involving the synthesis of substituted d,l-phenylglycines through amidoalkylation indicates the compound's utility in organic synthesis and chemical engineering (Ben-Ishai et al., 1977).
Applications in Photodynamic Therapy for Cancer :
- A study on zinc phthalocyanine substituted with benzamide derivatives, including bromophenol components, demonstrated its efficacy in photodynamic therapy for cancer treatment. Such compounds show potential in medical applications, particularly in oncology (Pişkin et al., 2020).
Inhibition of Photosynthetic Electron Transport :
- Bromophenol derivatives, including those structurally related to the compound , have been studied for their ability to inhibit photosynthetic electron transport. This research is significant in understanding plant physiology and developing agricultural chemicals (Kráľová et al., 2013).
Propiedades
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-22-13-7-8-15(18)14(11-13)17(21)19-10-9-16(20)12-5-3-2-4-6-12/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMAHLFDGYQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)
![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)



![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2712894.png)
